

Spectroscopic and Synthetic Profile of 2,4-Dinitrobenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dinitrobenzenesulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for **2,4-Dinitrobenzenesulfonyl chloride** (CAS 528-76-7), a valuable reagent in organic synthesis. The information is presented to be a key resource for researchers and professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-Dinitrobenzenesulfonyl chloride**, providing a quantitative reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct numerical data for chemical shifts and coupling constants are not publicly available in the aggregated search results, spectral data for **2,4-Dinitrobenzenesulfonyl chloride** is indexed in spectral databases.^[1] Researchers are advised to consult these databases for detailed spectral information. The expected aromatic proton signals would appear in the downfield region of the ^1H NMR spectrum due to the electron-withdrawing effects of the nitro groups.

Table 1: ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
Data not available	-	-	Aromatic Protons

Table 2: ¹³C NMR Data

Chemical Shift (ppm)	Assignment
Data not available	Aromatic Carbons

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dinitrobenzenesulfenyl chloride** is expected to show characteristic absorption bands for the aromatic nitro groups and the C-S and S-Cl bonds. Specific peak positions are available in spectral databases.[\[1\]](#)

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not available	Ar-NO ₂ symmetric & asymmetric stretching
Data not available	C=C aromatic stretching
Data not available	C-S stretching
Data not available	S-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry data, including the molecular ion peak and fragmentation pattern, is crucial for confirming the molecular weight and structure of **2,4-Dinitrobenzenesulfenyl chloride**. This information is available through spectral databases such as the one provided by NIST.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
Data not available	-	[M] ⁺
Data not available	-	Fragment Ions

Experimental Protocols

A well-established and reliable method for the preparation of **2,4-Dinitrobenzenesulfenyl chloride** is documented in Organic Syntheses.[2] This procedure involves the chlorinolysis of 2,4-dinitrophenyl benzyl sulfide.

Synthesis of 2,4-Dinitrobenzenesulfenyl chloride[2]

This two-step synthesis first involves the preparation of 2,4-dinitrophenyl benzyl sulfide, followed by its reaction with sulfuryl chloride to yield the desired product.

Step A: 2,4-Dinitrophenyl benzyl sulfide

- In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-dinitrochlorobenzene (1.00 mole), methanol (400 mL), benzyl mercaptan (1.00 mole), and pyridine (1.10 moles).
- Heat the mixture at reflux with stirring for a minimum of 16 hours.
- Cool the reaction mixture to 0°C.
- Isolate the precipitated 2,4-dinitrophenyl benzyl sulfide by filtration.
- Wash the solid product with two 250-mL portions of ice-cold methanol.
- Dry the product at 60-80°C. The resulting yellow crystalline solid can be used in the next step without further purification.

Step B: 2,4-Dinitrobenzenesulfenyl chloride

- In a 2-liter, one-necked, round-bottomed flask equipped with a stirrer, place dry 2,4-dinitrophenyl benzyl sulfide (0.80 mole) and dry ethylene chloride (400 mL).

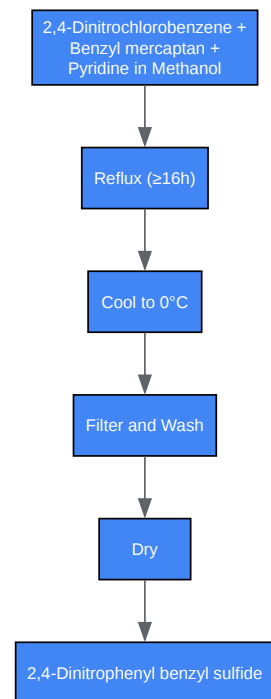
- Add sulfuryl chloride (0.88 mole) to the suspension at room temperature. A mild exothermic reaction should occur, causing the solid to dissolve.
- Concentrate the resulting clear yellow solution to an oil by heating under aspirator vacuum on a steam bath. Caution: Do not overheat, as many nitro compounds can be explosive.
- Cool the residual oil to 50-60°C and add 3-4 volumes of dry petroleum ether (b.p. 30-60°C) with vigorous swirling to induce crystallization.
- Cool the mixture to room temperature and collect the yellow crystalline product by filtration.
- Wash the product with dry petroleum ether and dry at 60-80°C.

Visualizations

To aid in the understanding of the synthetic workflow, a graphical representation is provided below.

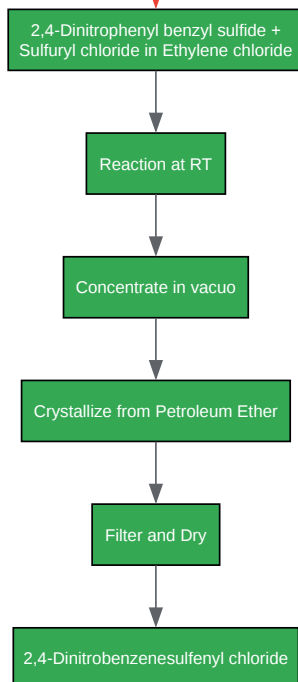
Synthesis of 2,4-Dinitrobenzenesulfonyl chloride

Step A: Preparation of 2,4-Dinitrophenyl benzyl sulfide



Intermediate

Step B: Synthesis of 2,4-Dinitrobenzenesulfonyl chloride

[Click to download full resolution via product page](#)Caption: Synthetic workflow for **2,4-Dinitrobenzenesulfonyl chloride**.

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References

- 1. 2,4-Dinitrobenzenesulfonyl chloride | C₆H₃ClN₂O₄S | CID 68251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
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